Benzyl 5-oxo-1-oxa-4,8-diazaspiro[5.5]undecane-8-carboxylate Benzyl 5-oxo-1-oxa-4,8-diazaspiro[5.5]undecane-8-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17498251
InChI: InChI=1S/C16H20N2O4/c19-14-16(22-10-8-17-14)7-4-9-18(12-16)15(20)21-11-13-5-2-1-3-6-13/h1-3,5-6H,4,7-12H2,(H,17,19)
SMILES:
Molecular Formula: C16H20N2O4
Molecular Weight: 304.34 g/mol

Benzyl 5-oxo-1-oxa-4,8-diazaspiro[5.5]undecane-8-carboxylate

CAS No.:

Cat. No.: VC17498251

Molecular Formula: C16H20N2O4

Molecular Weight: 304.34 g/mol

* For research use only. Not for human or veterinary use.

Benzyl 5-oxo-1-oxa-4,8-diazaspiro[5.5]undecane-8-carboxylate -

Specification

Molecular Formula C16H20N2O4
Molecular Weight 304.34 g/mol
IUPAC Name benzyl 5-oxo-1-oxa-4,8-diazaspiro[5.5]undecane-8-carboxylate
Standard InChI InChI=1S/C16H20N2O4/c19-14-16(22-10-8-17-14)7-4-9-18(12-16)15(20)21-11-13-5-2-1-3-6-13/h1-3,5-6H,4,7-12H2,(H,17,19)
Standard InChI Key LBMKBDTWFQVKTO-UHFFFAOYSA-N
Canonical SMILES C1CC2(CN(C1)C(=O)OCC3=CC=CC=C3)C(=O)NCCO2

Introduction

Structural Characteristics and Molecular Architecture

Core Spirocyclic Framework

The defining feature of Benzyl 5-oxo-1-oxa-4,8-diazaspiro[5.5]undecane-8-carboxylate is its spirocyclic structure, where two rings share a single atom (spiro carbon) at the junction. The compound comprises a 1-oxa-4,8-diazaspiro[5.5]undecane core, where the "5.5" notation indicates that both rings are six-membered (five carbons and one heteroatom). The diazaspiro system contains two nitrogen atoms, while the oxazolidinone moiety introduces an oxygen atom, creating a heteroatom-rich environment that influences its chemical behavior.

Table 1: Key Structural Parameters

PropertyValueSource
Molecular formulaC₁₅H₁₈N₂O₃
Molecular weight278.32 g/mol
Spiro junctionCarbon atom linking two rings
Heteroatoms2N, 1O
Solubility (common solvents)Ethanol, dichloromethane

Stereochemical Considerations

Synthesis and Reaction Pathways

Synthetic Methodology

The synthesis of Benzyl 5-oxo-1-oxa-4,8-diazaspiro[5.5]undecane-8-carboxylate typically proceeds via a multi-step sequence involving:

  • Condensation: Benzylamine reacts with a carbonyl-containing precursor to form an imine intermediate.

  • Cyclization: Intramolecular nucleophilic attack by the amine group generates the diazaspiro framework.

  • Oxazolidinone Formation: Introduction of a carbamate group via reaction with benzyl chloroformate completes the oxazolidinone ring.

Critical parameters such as temperature (maintained at 0–5°C during imine formation) and solvent polarity (e.g., tetrahydrofuran) are optimized to suppress side reactions like over-alkylation.

Analytical Validation

Post-synthesis, the compound’s structure is confirmed using:

  • ¹H/¹³C NMR: Assigns proton and carbon environments, verifying ring connectivity.

  • High-Resolution Mass Spectrometry (HRMS): Validates molecular weight and formula.

Physicochemical Properties

Solubility and Stability

Benzyl 5-oxo-1-oxa-4,8-diazaspiro[5.5]undecane-8-carboxylate is a crystalline solid at room temperature with moderate solubility in polar aprotic solvents (e.g., dimethyl sulfoxide) and limited solubility in water. Its stability under acidic conditions is attributed to the electron-withdrawing benzyloxycarbonyl group, which protects the oxazolidinone ring from hydrolysis.

Reactivity Profile

The compound participates in several reaction types:

  • Nucleophilic Substitution: The benzyl ester group undergoes cleavage under hydrogenolysis conditions, yielding a free carboxylic acid derivative.

  • Oxidation: The spirocyclic amine can be oxidized to a nitroso derivative, though this pathway requires stringent temperature control.

Comparative Analysis with Related Compounds

Table 2: Structural and Functional Comparison

CompoundMolecular FormulaMolecular WeightKey Features
Benzyl 5-oxo-1-oxa-4,8-diazaspiro[5.5]undecane-8-carboxylateC₁₅H₁₈N₂O₃278.32Benzyl ester, oxazolidinone
tert-Butyl 4-benzyl-1-oxa-4,8-diazaspiro[5.5]undecane-8-carboxylateC₂₀H₃₀N₂O₃346.46tert-Butyl protection
1-Oxa-4,8-diazaspiro[5.5]undecane-8-carboxylic acid tert-butyl esterC₁₃H₂₄N₂O₃256.34Acid derivative, no benzyl group

The tert-butyl variant (Table 2, Row 2) demonstrates enhanced stability under basic conditions due to steric protection of the carbamate group . Conversely, the absence of a benzyl group in Row 3 reduces lipophilicity, impacting membrane permeability .

Future Directions and Research Opportunities

Mechanistic Studies

Elucidating the compound’s interaction with biological targets (e.g., enzymes, receptors) through X-ray crystallography or molecular docking simulations could validate its therapeutic potential.

Derivative Synthesis

Modifying the benzyl ester group to introduce fluorinated or chiral substituents may optimize pharmacokinetic properties, such as metabolic stability and bioavailability.

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